7-Iodoquinolin-5-ol

Description

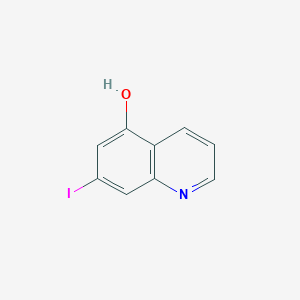

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6INO |

|---|---|

Molecular Weight |

271.05 g/mol |

IUPAC Name |

7-iodoquinolin-5-ol |

InChI |

InChI=1S/C9H6INO/c10-6-4-8-7(9(12)5-6)2-1-3-11-8/h1-5,12H |

InChI Key |

LGZPXWMRLLQIKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2O)I)N=C1 |

Origin of Product |

United States |

Sophisticated Spectroscopic and Computational Characterization of Iodoquinolinols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution Dynamics

Two-Dimensional NMR Experiments for Complex Structure Elucidation

No specific 2D NMR studies, such as COSY, HSQC, or HMBC, were found for 7-Iodoquinolin-5-ol. Such experiments are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of the molecular structure. While general principles of these techniques are well-documented, researchgate.netchemicalbook.com their application to provide specific chemical shift and coupling constant data for this compound has not been reported.

Advanced Computational Chemistry Approaches

Computational studies provide deep insight into the electronic properties and reactivity of molecules. However, dedicated computational analyses for this compound are absent in the available literature.

Density Functional Theory (DFT) and Ab Initio Calculations of Electronic and Geometric Structures

There are no published DFT or ab initio calculations detailing the optimized geometric parameters (bond lengths, bond angles) or electronic structure of this compound. For comparison, such studies have been performed on the related compound 5-Chloro-7-iodo-8-quinolinol, utilizing methods like B3LYP with various basis sets to determine its structural properties. sid.iriau.ir

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the HOMO and LUMO are fundamental in understanding a molecule's chemical reactivity and electronic transitions. The energy gap between these frontier orbitals indicates the molecule's kinetic stability. uantwerpen.be This analysis, while common for many quinoline (B57606) derivatives, has not been specifically reported for this compound. For instance, detailed HOMO-LUMO analyses exist for 5-Chloro-7-iodo-8-quinolinol, which show that charge transfer occurs within the molecule. sid.ir

Prediction and Validation of Spectroscopic Data through Quantum Chemical Computations

Quantum chemical methods are frequently used to predict spectroscopic data (e.g., vibrational frequencies for IR and Raman spectra, NMR chemical shifts) which are then compared with experimental results for validation. chemicalbook.com This correlative approach provides a powerful tool for structural confirmation. No studies were found that perform these predictions and validations for this compound.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. The search did not yield any reports on the crystal structure of this compound. In contrast, the crystal structure for the isomeric compound, 7-iodo-8-hydroxyquinoline, has been determined, revealing its monoclinic crystal system and specific lattice parameters (a = 7.8780(8) Å, b = 13.095(1) Å, c = 8.8957(9) Å, β = 107.66(1)°). researchgate.net This highlights the specificity of crystallographic data to a single molecular isomer.

Other Analytical Techniques for Characterization (e.g., Elemental Analysis, Mass Spectrometry)

In addition to nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, elemental analysis and mass spectrometry are fundamental techniques for the comprehensive characterization of iodoquinolinol compounds, such as this compound. These methods provide critical information regarding the elemental composition and the molecular weight and fragmentation pathways of the molecule, respectively, which are essential for confirming its identity and purity.

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound (C₉H₆INO), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of carbon (C), hydrogen (H), iodine (I), nitrogen (N), and oxygen (O).

Table 1: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 39.89 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.23 |

| Iodine | I | 126.90 | 1 | 126.90 | 46.82 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.17 |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.90 |

| Total | | | | 271.053 | 100.00 |

Note: Experimental data for the elemental analysis of this compound are not widely available in published literature. The table above represents theoretical values.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to elucidate the structure of the molecule.

For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (approximately 271 g/mol ). The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for quinoline derivatives involve the loss of small molecules or radicals. For this compound, potential fragmentation pathways could include:

Loss of Iodine: A significant fragmentation pathway would likely involve the cleavage of the C-I bond, leading to the loss of an iodine radical (I•) and the formation of a [M-I]⁺ fragment.

Loss of CO: The phenol (B47542) group can facilitate the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for phenolic compounds.

Ring Fragmentation: The quinoline ring system itself can undergo fragmentation, leading to a complex pattern of smaller fragment ions.

The precise fragmentation pattern and the relative abundance of each fragment ion would be dependent on the ionization technique employed (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

|---|---|---|

| [C₉H₆INO]⁺ | Molecular Ion | 271 |

| [C₉H₆NO]⁺ | Loss of I• | 144 |

| [C₈H₆IN]⁺ | Loss of CO | 243 |

Note: This table represents predicted fragmentation patterns based on the chemical structure of this compound and general principles of mass spectrometry. Experimentally obtained mass spectra are required for definitive confirmation.

The combination of elemental analysis and mass spectrometry provides unambiguous evidence for the structure and composition of this compound, complementing the structural details obtained from NMR and IR spectroscopy.

Functional Group Transformations and Mechanistic Studies on the Quinoline Ring System

The quinoline core, a heterocyclic aromatic compound, is a versatile scaffold in organic synthesis and medicinal chemistry. The presence of iodo and hydroxyl substituents on the quinoline ring, as in this compound, provides multiple avenues for functional group transformations, enabling the synthesis of a diverse array of derivatives.

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions. In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reactivity and orientation of substitution are influenced by the existing substituents. The hydroxyl group at the 5-position is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the quinoline nitrogen deactivates the pyridinone ring towards electrophilic attack.

Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient center, leading to the displacement of a leaving group. quora.comlibretexts.orglibretexts.org The presence of an iodine atom on the quinoline ring makes it susceptible to nucleophilic attack, particularly in the presence of a catalyst.

The carbon-iodine bond in iodoquinolinols is a key site for derivatization through various cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. mdpi.commdpi.com this compound can react with various boronic acids or esters to introduce new aryl or alkyl groups at the 7-position. This method is widely used in drug discovery due to its tolerance of various functional groups. mdpi.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net It allows for the introduction of alkynyl moieties onto the quinoline scaffold.

Heck Reaction: In the Heck reaction, an alkene is coupled with an aryl halide. researchgate.net This reaction can be used to introduce alkenyl substituents at the 7-position of the quinoline ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. mdpi.com It provides a direct route to synthesize amino-substituted quinoline derivatives.

The reactivity in these cross-coupling reactions can be influenced by the nature of the halogen, with iodine being a particularly good leaving group. nih.govacs.org Recent advancements have also explored iodine-mediated electrochemical oxidative cross-coupling reactions. rsc.org

Interactive Data Table: Cross-Coupling Reactions for Iodoquinoline Derivatization

| Reaction Type | Catalyst | Coupling Partner | Bond Formed | Key Features |

| Suzuki-Miyaura | Palladium | Organoboron | C-C | Tolerant to various functional groups |

| Sonogashira | Palladium/Copper | Terminal alkyne | C-C (sp-sp2) | Synthesis of alkynyl derivatives |

| Heck | Palladium | Alkene | C-C (alkenyl) | Stereoselective formation of (E)-alkenes |

| Buchwald-Hartwig | Palladium | Amine | C-N | Direct amination of the quinoline ring |

The hydroxyl group at the 5-position of this compound is another key functional handle for derivatization.

O-Alkylation: This reaction involves the formation of an ether linkage by reacting the hydroxyl group with an alkyl halide in the presence of a base. This allows for the introduction of various alkyl chains, which can modulate the lipophilicity and other physicochemical properties of the molecule.

O-Acylation: The hydroxyl group can be converted to an ester through reaction with an acyl chloride or anhydride. This transformation is often used to create prodrugs or to modify the biological activity of the parent compound.

These reactions expand the chemical space accessible from the this compound scaffold, enabling the synthesis of compounds with tailored properties.

Coordination Chemistry of Iodoquinolinols

Coordination compounds consist of a central metal atom or ion bonded to one or more ligands. libretexts.orgbritannica.comkhanacademy.orglibretexts.orgyoutube.com Iodoquinolinols, such as this compound, can act as ligands, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. researchgate.net

The design of ligands is a crucial aspect of coordination chemistry, as the properties of the resulting metal complex are highly dependent on the nature of the ligand. nih.govyoutube.com Iodoquinolinols are attractive ligand scaffolds due to their bidentate coordination ability and the potential for further functionalization.

Palladium Complexes: Palladium complexes are of significant interest due to their catalytic applications in cross-coupling reactions. mdpi.comnih.govnih.gov The synthesis of palladium(II) complexes with 8-hydroxyquinoline (B1678124) derivatives has been reported, often involving a ligand exchange reaction. researchgate.net These complexes can be prepared by reacting a palladium salt, such as palladium(II) chloride, with the iodoquinolinol ligand. lu.senih.gov

Ruthenium Complexes: Ruthenium complexes have shown promise in various catalytic and medicinal applications. rsc.orgnih.govresearchgate.net The synthesis of ruthenium complexes often involves reacting a ruthenium precursor, such as Ru(PPh₃)₃Cl₂, with the desired ligand in a suitable solvent under reflux. rsc.org Trinuclear ruthenium complexes bearing pyridine-alkoxide ligands have also been synthesized and characterized. frontiersin.orgnih.gov

The synthesis of these metal complexes typically involves straightforward procedures, leading to stable compounds that can be characterized by various spectroscopic and analytical techniques. lu.sersc.org

The determination of the three-dimensional structure of metal complexes is essential for understanding their chemical and physical properties. X-ray crystallography is a powerful technique for elucidating the precise arrangement of atoms in a crystalline solid.

For palladium(II) complexes with 8-hydroxyquinoline derivatives, single-crystal X-ray analysis has revealed that the palladium ion is often coordinated by the nitrogen and oxygen atoms of the quinoline ligand, along with other ligands such as chloride ions. researchgate.net The geometry around the palladium center is typically square planar. nih.gov

The structural characterization of cobalt and nickel complexes with the flavonoid chrysin, which shares some structural similarities with quinolinols, has also been reported, revealing distorted octahedral geometries. mdpi.com These studies provide insights into the coordination modes and structural diversity of metal complexes with related ligand systems.

Interactive Data Table: Characterization of Metal-Iodoquinolinol Complexes

| Metal | Typical Coordination Geometry | Characterization Techniques | Key Structural Features |

| Palladium(II) | Square Planar | X-ray Crystallography, NMR, IR | Bidentate coordination of the quinolinol ligand through N and O atoms. |

| Ruthenium(II/III) | Octahedral | X-ray Crystallography, NMR, IR | Can form mononuclear or polynuclear complexes depending on the ligand and reaction conditions. |

Chemical Reactivity and Derivatization Strategies for Iodoquinolinols

Metal Complexation

The ability of iodoquinolinol derivatives to form stable complexes with various metal ions is a cornerstone of their chemical and biological activity. The stability of these metal complexes in solution is a critical factor influencing their potential applications. This stability is quantified by the metal-ligand stability constant (log K), which describes the equilibrium between the free metal ion, the ligand, and the resulting complex. wordpress.comscispace.com The study of these equilibria, along with the kinetics of ligand exchange, provides insight into the behavior of these compounds in chemical and biological systems.

Research into iodo-substituted 8-hydroxyquinolines, which serve as important structural analogs for iodoquinolinols, has revealed key details about their coordination chemistry. The introduction of an iodine atom onto the quinoline (B57606) ring can influence the electronic properties and steric profile of the ligand, thereby affecting the stability and reactivity of its metal complexes. dalalinstitute.com

Detailed Research Findings

Studies on 5-chloro-7-iodo-8-quinolinol (clioquinol), a well-documented iodoquinolinol derivative, have provided valuable data on complex stability. The thermodynamic proton-ligand (pKa) and metal-ligand stability constants for clioquinol (B1669181) with several divalent metal ions were determined in a 50% ethanol-water medium. researchgate.net The stability of these complexes was found to follow the Irving-Williams series, a trend observed for many bivalent metal ions of the first transition series. dalalinstitute.comresearchgate.net

The order of stability for 5-chloro-7-iodo-8-quinolinol complexes with these divalent metals is: Cu²⁺ > Zn²⁺ > Mn²⁺ > Mg²⁺ > Ca²⁺ researchgate.net

Furthermore, investigations using proton NMR spectroscopy have been employed to study ligand exchange reactions and compare the relative stabilities of complexes. For instance, the zinc and iron(III) complexes of 5-chloro-7-iodo-8-quinolinol were found to be more stable than the corresponding complexes of 8-hydroxyquinoline (B1678124) (oxine) in solvents like dioxane. researchgate.net This enhanced stability suggests a potential direct interaction between the 7-iodo substituent and the metal ion. researchgate.net

The stability of metal complexes is not only dependent on the metal ion but also on the solution's pH. The pM value, which represents the negative logarithm of the free metal ion concentration at a specific pH, is often used to compare the metal binding affinity of different ligands under physiologically relevant conditions. nih.gov For example, studies on other substituted 8-hydroxyquinolines have shown that the preference for different metal ions can change with pH due to factors like the hydrolysis of the metal ion. nih.gov At pH 7.4, the metal binding trend for one 8-hydroxyquinoline derivative was found to be Cu(II) > Zn(II) > Fe(II) > Fe(III). nih.gov

The geometry of the resulting complex is also a significant factor. Most divalent metal ions form octahedral complexes with 8-hydroxyquinoline-based ligands, often with a 1:2 metal-to-ligand ratio. researchgate.netijsrst.com However, different geometries, such as square-planar, can also occur, for example, with copper complexes. scirp.org

Stability Constants of Metal Complexes

The following table summarizes the stepwise stability constants (log K) for metal complexes with a representative iodoquinolinol derivative, providing a quantitative measure of their stability in solution. The data is derived from studies on 5-chloro-7-iodo-8-quinolinol. researchgate.net

Interactive Data Table: Stability Constants (log K) of 5-Chloro-7-iodo-8-quinolinol Complexes

| Metal Ion | log K₁ | log K₂ | Overall log β₂ (K₁*K₂) |

| Cu²⁺ | 10.55 | 9.85 | 20.40 |

| Zn²⁺ | 8.80 | 8.15 | 16.95 |

| Mn²⁺ | 7.50 | 6.80 | 14.30 |

| Mg²⁺ | 6.10 | 5.30 | 11.40 |

| Ca²⁺ | 4.80 | 4.05 | 8.85 |

| Data determined at 35°C in 50% ethanol-water media. researchgate.net |

This data illustrates the high affinity of the iodoquinolinol ligand for copper (II) ions, a characteristic feature of 8-hydroxyquinoline derivatives. nih.gov The high thermodynamic stability of these complexes is crucial for their biological activity and their use in applications such as analytical chemistry for the detection of metal ions. chemimpex.comsigmaaldrich.com The rate at which these complexes form and dissociate (ligand exchange) is also a critical parameter. Studies on organometallic complexes of 8-hydroxyquinoline derivatives have shown significant differences in the rate of complex formation, even for complexes with similar thermodynamic stability. nih.gov

Academic Research Applications of Iodoquinolinols Beyond Direct Medicinal Use

Applications in Plant Science and Agronomy

Research into iodoquinoline derivatives has revealed their significant potential in agricultural applications, particularly in the biofortification of crops with iodine and the enhancement of plant growth and stress resilience. While direct studies on 7-Iodoquinolin-5-ol are limited, research on analogous compounds like 8-hydroxy-7-iodo-5-quinolinesulfonic acid and 5-chloro-7-iodo-8-quinolinol provides a strong basis for their collective capabilities.

Iodoquinolines as Organic Iodine Sources for Plant Biofortification

Iodine is a crucial micronutrient for human health, and its deficiency is a global health concern. Biofortification of staple crops with iodine presents a sustainable strategy to address this issue. mdpi.commdpi.com Iodoquinolines have emerged as effective organic sources for iodine biofortification. mdpi.commdpi.com Studies have demonstrated that the application of iodoquinolines to crops like potatoes and kale significantly increases the iodine content in the edible portions. mdpi.comnih.gov

Research on potato plants (Solanum tuberosum L.) has shown that the application of various iodoquinolines leads to a significant increase in tuber iodine content. The efficiency of iodine enrichment can vary depending on the specific iodoquinoline compound and the applied dosage. nih.gov For instance, a study comparing several iodoquinolines found a clear dose-dependent increase in iodine accumulation in potato tubers. nih.gov

Table 1: Iodine Enrichment in Potato Tubers with Different Iodoquinolines

| Iodoquinoline Compound | Dose (µM) | Iodine Enrichment (% RDA-I) |

|---|---|---|

| Control | 0 | 0.42-0.94 |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | 10 | 1.06 |

| 50 | 7.35 | |

| 5-chloro-7-iodo-8-quinolinol | 10 | 1.24 |

| 50 | 8.81 | |

| 5,7-diiodo-8-quinolinol | 10 | 1.53 |

| 50 | 9.80 | |

| 4-hydroxy-7-iodoquinoline-3-carboxylic acid | 10 | 0.94 |

| 50 | 6.53 | |

| 4-hydroxy-6-iodoquinoline-3-carboxylic acid | 10 | 1.03 |

| 50 | 3.10 | |

| 4-hydroxy-8-iodoquinoline-3-carboxylic acid | 10 | 1.08 |

| 50 | 1.18 | |

| Potassium Iodate (B108269) (KIO₃) | 10 | 1.44 |

| 50 | 28.53 |

Data sourced from a study on potato biofortification. nih.gov RDA-I: Recommended Daily Allowance for Iodine.

The use of organic iodine forms like iodoquinolines is considered an ecological approach to improving soil quality and enriching plants with this essential micronutrient. mdpi.com

Biostimulating Effects on Plant Growth and Nutritional Quality Enhancement

Beyond biofortification, iodoquinolines and other biostimulants have been shown to positively influence plant growth and enhance their nutritional profile. mdpi.commdpi.com Biostimulants can improve nutrient uptake efficiency, stimulate metabolic activities, and ultimately lead to better crop quality. mdpi.comaimspress.com

In a study involving potato tubers, biofortification with 8-hydroxy-7-iodo-5-quinolinesulfonic acid (8-OH-7-I-5QSA) and 5-chloro-7-iodo-8-quinolinol (5-Cl-7-I-8-Q) led to notable changes in the chemical composition of the tubers beyond just iodine content. mdpi.com For example, the application of these compounds resulted in a significant reduction in ammonium (B1175870) ions and chlorides. mdpi.com Furthermore, treatment with 8-OH-7-I-5QSA was found to improve the polyphenolic profile of the potato tubers. mdpi.com

Table 2: Effect of Iodoquinoline Biofortification on Potato Tuber Composition

| Treatment | Total Polyphenol Content (mg GAE/100g f.w.) | Ammonium Ions (mg/kg f.w.) | Chlorides (mg/kg f.w.) |

|---|---|---|---|

| Control | 197.31 | 19.16 | 423.59 |

| 8-OH-7-I-5QSA | 233.33 | 14.96 | 264.92 |

| 5-Cl-7-I-8-Q | - | 13.52 | 265.31 |

Data represents the mean values observed in a pot experiment on potato tubers. mdpi.com GAE: Gallic Acid Equivalents; f.w.: fresh weight. A '-' indicates data not provided in the source.

These findings suggest that iodoquinolines can act as biostimulants, enhancing the nutritional quality of crops. Similarly, studies on other biostimulants have demonstrated their ability to increase yield and improve growth parameters in various crops. researchgate.netnih.gov

Modulating Plant Resistance to Environmental Stress (e.g., via polyphenolic compounds)

Plants respond to environmental stresses, such as salinity and extreme temperatures, by activating various defense mechanisms, including the synthesis of polyphenolic compounds. mdpi.commdpi.com These compounds act as antioxidants, helping to mitigate cellular damage caused by stress. mdpi.com Research suggests that the application of iodine-containing compounds can enhance a plant's tolerance to abiotic stress. scielo.org.mx

For instance, in a study on fig (Ficus carica L.) cultivars subjected to salt stress, the application of iodine was found to increase the concentration of total phenols and flavonoids, which correlated with enhanced antioxidant capacity. scielo.org.mx Biofortification of potato tubers with 8-hydroxy-7-iodo-5-quinolinesulfonic acid also led to an improved polyphenolic profile. mdpi.com This suggests that iodoquinolines can play a role in modulating a plant's resistance to environmental challenges by influencing the production of these protective compounds.

The accumulation of polyphenols is a key strategy for plants to cope with abiotic stress, and the use of biostimulants that promote this process, such as certain iodoquinolines, is a promising area of agricultural research. mdpi.comnih.gov

Mechanistic Studies in Biological Systems (Excluding Clinical Human Trial Data)

In addition to their agricultural applications, iodoquinolinols are valuable tools in fundamental biological research for probing molecular pathways and studying the roles of metal ions in biological processes.

Iodoquinolinols as Probes for Biological Pathways and Molecular Targets

The ability of small molecules to interact with and modulate biological pathways makes them invaluable as chemical probes. nih.gov Iodoquinolinols, due to their structure and reactivity, have the potential to serve as probes for various molecular targets. While specific research on this compound as a molecular probe is not extensively documented, the broader class of metal-binding compounds, including iodoquinolines, is utilized to study biological processes. nih.gov

For example, metal complexes are used to investigate DNA charge transport and to target specific protein structures. nih.gov The interaction of iodoquinolines with metal ions can be harnessed to probe the function of metalloenzymes and other metal-dependent biological systems. The development of fluorescent chelating ligands based on quinoline (B57606) structures further highlights their potential as probes for detecting and quantifying metal ions in biological samples. nih.gov

Chelation of Metal Ions in Biological Contexts (e.g., Copper, Zinc, Iron, Nickel) and Their Role in Biological Processes

A key feature of hydroxyquinolines, including iodoquinolinols, is their ability to chelate metal ions. researchgate.netnih.govnih.gov This property is central to their biological activity and makes them useful for studying the roles of metals like copper, zinc, iron, and nickel in biological systems. nih.govresearchgate.netrsc.org These metals are essential for numerous physiological processes, but their dysregulation can lead to cellular damage. mdpi.comscielo.org.bo

Research has shown that 8-hydroxyquinoline (B1678124) derivatives are potent chelators of various metal ions. researchgate.netnih.govresearchgate.net For instance, clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), a compound structurally related to this compound, effectively chelates iron and copper. nih.govresearchgate.netdovepress.com This chelation can block the production of harmful reactive oxygen species generated by these metals. researchgate.net

The chelation of specific metal ions by iodoquinolines has been investigated in various contexts:

Copper and Zinc: Clioquinol selectively chelates copper and zinc ions, which are implicated in various biological processes. nih.gov The anticancer effects of some 8-hydroxyquinoline derivatives are linked to their interaction with copper and zinc. dovepress.com

Iron: 8-hydroxyquinoline and its derivatives have been reported as potent iron chelators. researchgate.netmdpi.com The ability of clioquinol to chelate iron is a key aspect of its mechanism of action in some experimental models. researchgate.net

Nickel: A study on the removal of nickel from skin demonstrated the chelating efficacy of 5-chloro-7-iodoquinolin-8-ol. nih.gov

The interaction of iodoquinolinols with these metal ions provides a valuable tool for researchers to investigate the intricate roles of these biometals in health and disease, without the direct context of human clinical trials.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid |

| 5-chloro-7-iodo-8-quinolinol |

| 5,7-diiodo-8-quinolinol |

| 4-hydroxy-7-iodoquinoline-3-carboxylic acid |

| 4-hydroxy-6-iodoquinoline-3-carboxylic acid |

| 4-hydroxy-8-iodoquinoline-3-carboxylic acid |

| Potassium Iodate |

| Clioquinol |

| Copper |

| Zinc |

| Iron |

| Nickel |

Development of Advanced Materials and Sensors

The unique chemical and photophysical properties of the quinoline scaffold make it a valuable component in the design of advanced functional materials and sensors.

Iodoquinolinols in the Design of Fluorescent Probes and Chemical Sensors

Quinoline derivatives are widely utilized as fluorophores in the development of chemical sensors due to their favorable photophysical properties, which can be fine-tuned through chemical modification. frontiersin.org The 8-hydroxyquinoline moiety, in particular, is a classic component in fluorescent probes, often exhibiting low initial fluorescence that is significantly enhanced upon complexation with metal ions. mdpi.com

While direct applications of this compound as a fluorescent probe are not extensively reported, the principles derived from studies on similar molecules are highly relevant. For example, halogenation of the quinoline ring can modulate the electronic and photophysical properties of the molecule. The introduction of an iodine atom could potentially lead to a heavy-atom effect, influencing the fluorescence quantum yield and facilitating intersystem crossing.

Fluorescent probes based on the 8-hydroxyquinoline scaffold have been successfully developed for the detection of various metal ions. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group form a chelating site that can bind to metal ions, leading to a change in the fluorescence signal. This change can be a "turn-on" or "turn-off" response, depending on the specific design of the probe and the nature of the analyte.

The versatility of the quinoline structure allows for the synthesis of a wide array of derivatives with tailored sensing capabilities. nih.gov The functionalization of the quinoline core is a key strategy for achieving high selectivity and sensitivity for specific analytes. frontiersin.org

| Quinoline Derivative Type | Sensing Application | Principle of Operation |

| 8-Hydroxyquinoline derivatives | Detection of metal ions (e.g., Zn²⁺, Al³⁺) | Chelation-enhanced fluorescence (CHEF) |

| Functionalized quinolines | Varied, depending on the functional group | Modulation of intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or other photophysical processes upon analyte binding. |

Incorporating Iodoquinolinols into Organic–Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of both organic molecules and inorganic frameworks, leading to materials with novel or enhanced functionalities. The quinoline moiety, with its rigid structure and potential for functionalization, is an attractive building block for such materials.

8-Hydroxyquinoline and its derivatives have been incorporated into hybrid materials for various applications, including organic light-emitting devices (OLEDs). For instance, 8-hydroxyquinoline can be chemically modified with a triethoxysilyl group, allowing it to be covalently integrated into a silica-based network via a sol-gel process. researchgate.net The resulting hybrid thin films can exhibit the characteristic photoluminescence of the coordinated metal-quinolate complexes. researchgate.net

While the incorporation of this compound into such hybrid materials has not been specifically detailed, its structure suggests potential utility. The hydroxyl group could be used for grafting onto inorganic surfaces or for participating in condensation reactions. The iodo-substituent could also potentially be used for further chemical modifications through cross-coupling reactions, enabling the integration of the quinoline unit into more complex material architectures. The development of such hybrid materials could lead to applications in areas like sensing, catalysis, and optoelectronics. nih.gov

| Hybrid Material Type | Quinoline Component | Fabrication Method | Potential Application |

| Silica-based hybrid thin films | Modified 8-hydroxyquinoline (e.g., with TESPI) | Sol-gel process, spin-coating researchgate.net | Photoluminescent materials researchgate.net |

| Doped polymer films | Tris(8-hydroxyquinoline) aluminum (Alq3) | Solution processing, doping mdpi.com | Organic photoconductors, OLEDs mdpi.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Iodoquinolin-5-ol, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves iodination of quinolin-5-ol derivatives under controlled conditions. Key steps include:

- Precursor preparation : Start with quinolin-5-ol and employ electrophilic iodination (e.g., using iodine monochloride in acetic acid) .

- Optimization : Adjust temperature (e.g., 40–60°C) and stoichiometry to minimize byproducts. Monitor reaction progress via TLC or HPLC.

- Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and structural identity via -NMR (e.g., aromatic proton shifts at δ 8.2–8.5 ppm) and HRMS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are critical analytical parameters?

- Methodological Answer :

- NMR : Focus on -NMR to resolve iodine-induced deshielding effects (e.g., C7 carbon at ~95 ppm).

- Mass Spectrometry : Use ESI-HRMS to confirm molecular ion [M+H] (theoretical m/z: 272.94).

- Purity Analysis : Employ HPLC with UV detection at 254 nm; retention time should match a certified reference standard .

Q. How should researchers design initial biological activity assays for this compound, considering its structural analogs?

- Methodological Answer :

- Benchmarking : Compare with structurally related compounds (e.g., clioquinol) in antimicrobial or anticancer assays .

- Dose-Response : Test concentrations from 1–100 µM, using DMSO as a vehicle control (<0.1% v/v).

- Replicates : Perform triplicate experiments with independent stock solutions to assess batch-to-batch variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Compile published datasets (e.g., IC values) and stratify by experimental conditions (e.g., cell lines, assay duration).

- Controlled Replication : Reproduce studies under standardized conditions (e.g., same solvent, pH, temperature) to isolate variables .

- Mechanistic Probes : Use knockout cell lines or isotopic labeling (e.g., ) to track compound localization and metabolic pathways .

Q. What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?

- Methodological Answer :

- Derivatization : Introduce sulfonate or PEG groups at the 8-position to enhance hydrophilicity.

- Formulation : Test cyclodextrin-based complexes or nanoemulsions (e.g., particle size <200 nm via DLS).

- Validation : Measure solubility via shake-flask method and confirm stability over 24 hours using UV-Vis spectroscopy .

Q. How should researchers address discrepancies in reported cytotoxicity thresholds across different laboratories?

- Methodological Answer :

- Inter-Lab Calibration : Share a common batch of this compound and standardized protocols (e.g., MTT assay with identical incubation times).

- Data Normalization : Express results relative to a positive control (e.g., cisplatin) to account for inter-assay variability.

- Statistical Harmonization : Apply ANOVA with post-hoc tests to identify outlier datasets and potential confounding factors (e.g., serum content in media) .

Q. What computational approaches are suitable for predicting this compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and iodine’s electrophilic character.

- Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450) using AutoDock Vina.

- Validation : Compare predicted binding affinities with experimental IC values from enzyme inhibition assays .

Data Management and Reproducibility

Q. What protocols ensure long-term stability of this compound in storage?

- Methodological Answer :

- Storage Conditions : Keep in amber vials under argon at −20°C; avoid repeated freeze-thaw cycles.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC .

Q. How can researchers ethically share raw data on this compound while maintaining intellectual property rights?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.